molecular formula C11H26ClN B13539273 5-(Aminomethyl)-3-ethyloctanehydrochloride

5-(Aminomethyl)-3-ethyloctanehydrochloride

Cat. No.: B13539273
M. Wt: 207.78 g/mol
InChI Key: ZKOLYOQYCRIHRS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-ethyloctanehydrochloride is an organic compound characterized by the presence of an aminomethyl group attached to a long carbon chain. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-ethyloctanehydrochloride can be achieved through several methods. One common approach involves the alkylation of 3-ethyloctane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically include:

    Temperature: 50-70°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: 3-ethyloctane, formaldehyde, ammonia, hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure to optimize yield

    Purification: Crystallization or distillation to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-ethyloctanehydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Primary amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)-3-ethyloctanehydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.

Biology

In biological research, this compound can be used to study the effects of aminomethyl groups on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, particularly in designing compounds that interact with specific biological targets.

Industry

Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-3-ethyloctanehydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-3-ethylhexanehydrochloride
  • 5-(Aminomethyl)-3-ethylheptanehydrochloride
  • 5-(Aminomethyl)-3-ethylnonanehydrochloride

Uniqueness

Compared to similar compounds, 5-(Aminomethyl)-3-ethyloctanehydrochloride has a unique balance of hydrophobic and hydrophilic properties due to its specific carbon chain length and aminomethyl group. This balance can influence its solubility, reactivity, and interaction with biological systems, making it particularly useful in diverse applications.

Properties

Molecular Formula

C11H26ClN

Molecular Weight

207.78 g/mol

IUPAC Name

4-ethyl-2-propylhexan-1-amine;hydrochloride

InChI

InChI=1S/C11H25N.ClH/c1-4-7-11(9-12)8-10(5-2)6-3;/h10-11H,4-9,12H2,1-3H3;1H

InChI Key

ZKOLYOQYCRIHRS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(CC)CC)CN.Cl

Origin of Product

United States

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